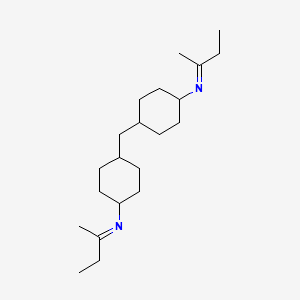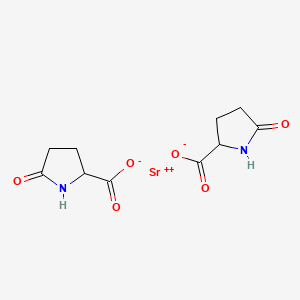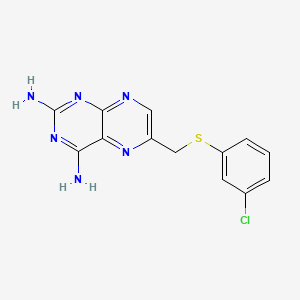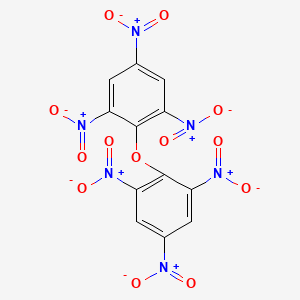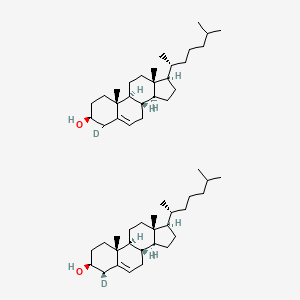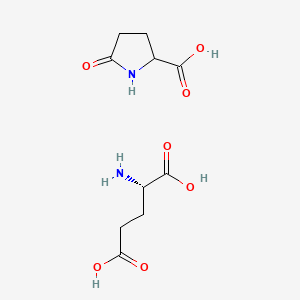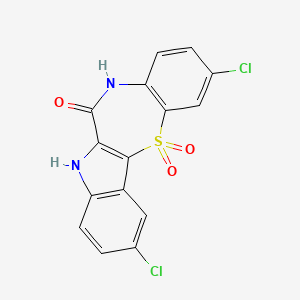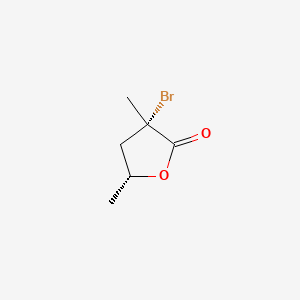
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide is a chemical compound with a complex structure that includes a naphthalene ring substituted with butyl, ethyl, hydroxyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amines.
Sulfonation: The amine groups are sulfonated to form sulfonamide groups.
Alkylation: The naphthalene ring is then alkylated with butyl and ethyl groups under specific conditions, such as using alkyl halides in the presence of a base.
Hydroxylation: Finally, the hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The compound’s overall structure allows it to interact with multiple pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide: Unique due to its specific substitution pattern on the naphthalene ring.
N-butyl-5-ethyl-8-hydroxynaphthalene-2-sulfonamide: Similar structure but with the sulfonamide group at a different position.
N-butyl-5-ethyl-7-hydroxynaphthalene-1-sulfonamide: Similar structure but with the hydroxyl group at a different position.
Uniqueness
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide is unique due to its specific combination of functional groups and their positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84083-19-2 |
|---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-11-17-21(19,20)15-8-6-7-13-12(4-2)9-10-14(18)16(13)15/h6-10,17-18H,3-5,11H2,1-2H3 |
InChI Key |
JXYVAHQNXHGAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


